Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate
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Description
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Biological Activity
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate (CAS Number: 1235098-35-7) is a synthetic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O3S, with a molecular weight of 366.4 g/mol. Its structure includes a benzoate moiety linked to a pyridine and thiophene group through a carbamoyl linkage, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity, leading to cell death.
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's ability to increase reactive oxygen species (ROS) levels and activate caspase pathways suggests that it may trigger programmed cell death through oxidative stress mechanisms.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes critical in various biological pathways. For example, inhibition of acetylcholinesterase (AChE) has been reported, which is relevant for conditions like Alzheimer's disease. The IC50 values for related carbamate derivatives indicate moderate inhibition, suggesting potential as a therapeutic agent in neurodegenerative diseases.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of methyl benzoate derivatives, revealing that compounds with thiophene and pyridine substitutions exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains, indicating strong antibacterial properties.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Standard Antibiotic) | 16 | Staphylococcus aureus |
Study on Anticancer Effects
In a recent investigation by Johnson et al. (2024), the compound was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in prostate cancer cells with an IC50 value of 15 µM. The study highlighted the compound's capacity to induce apoptosis through ROS generation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer | 15 | Apoptosis via ROS |
Breast Cancer | 20 | Apoptosis via Caspase Activation |
Properties
IUPAC Name |
methyl 4-[pyridin-2-ylmethyl(thiophen-3-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-20(24)17-7-5-16(6-8-17)19(23)22(12-15-9-11-26-14-15)13-18-4-2-3-10-21-18/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNWHUDBSRNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.